(4-ethoxyphenyl)methyl-triphenylphosphanium;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethoxyphenyl)methyl-triphenylphosphanium;hydrobromide is an organophosphorus compound with the molecular formula C27H26BrOP. It is a quaternary phosphonium salt, which is often used in organic synthesis and as a reagent in various chemical reactions. The compound is known for its stability and versatility in different chemical environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethoxyphenyl)methyl-triphenylphosphanium;hydrobromide typically involves the reaction of triphenylphosphine with (4-ethoxyphenyl)methyl bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux in a suitable solvent such as toluene or dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxyphenyl)methyl-triphenylphosphanium;hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
(4-Ethoxyphenyl)methyl-triphenylphosphanium;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions.
Biology: Employed in the study of biological systems, especially in the investigation of enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of (4-ethoxyphenyl)methyl-triphenylphosphanium;hydrobromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can form stable intermediates with different substrates, facilitating the formation of desired products. Its molecular targets include various organic molecules and metal complexes, which it can modify through nucleophilic or electrophilic attack.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxybenzyl)triphenylphosphonium chloride: Similar in structure but with a methoxy group instead of an ethoxy group.
Triphenylphosphine hydrobromide: Lacks the (4-ethoxyphenyl)methyl group but shares the triphenylphosphine core.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine.
Uniqueness
(4-Ethoxyphenyl)methyl-triphenylphosphanium;hydrobromide is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility. This structural variation can lead to different chemical behaviors and applications compared to its analogs.
Properties
Molecular Formula |
C27H27BrOP+ |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
(4-ethoxyphenyl)methyl-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C27H26OP.BrH/c1-2-28-24-20-18-23(19-21-24)22-29(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-21H,2,22H2,1H3;1H/q+1; |
InChI Key |
MZBKKJRCQNVENM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.